7-Nitro-imidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-3-9-4-2-8-7(9)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHNKPBMQNFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307684 | |
| Record name | 7-Nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-93-0 | |
| Record name | 7-Nitroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives and Nitro Substituted Analogues
Conventional Synthetic Routes to Imidazo[1,2-A]pyridine (B132010) Core Structures
The synthesis of the imidazo[1,2-a]pyridine core is a well-established field in organic chemistry, primarily relying on the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. ucl.ac.uk The most prevalent and versatile methods involve the condensation of 2-aminopyridine (B139424) or its derivatives with various bifunctional reagents. These reactions typically proceed through an initial nucleophilic attack by the pyridine ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group, leading to the formation of the fused bicyclic system. google.comrsc.org
Condensation Reactions of 2-Aminopyridines
The condensation of 2-aminopyridines with a range of electrophilic partners stands as the most fundamental and widely exploited strategy for the synthesis of imidazo[1,2-a]pyridines. rsc.org The specific nature of the electrophile dictates the substitution pattern on the resulting heterocyclic core. To achieve the synthesis of 7-Nitro-imidazo[1,2-a]pyridine, these general methods are adapted by employing 4-nitro-2-aminopyridine as the key starting material.
A powerful method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. nih.govbohrium.comorganic-chemistry.org This reaction typically requires acid catalysis, with Lewis acids like scandium triflate or Brønsted acids being effective. organic-chemistry.orgacs.org The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by a hydrogen shift to yield the aromatic product. acs.org
While broadly applicable, the electronic nature of the substituents on the 2-aminopyridine can influence the reaction's efficiency. The use of 4-nitro-2-aminopyridine in the GBB reaction to produce this compound derivatives is feasible, although electron-withdrawing groups like nitro can sometimes lead to lower yields compared to electron-donating groups. juniperpublishers.com Nevertheless, various substituted imidazo[1,2-a]pyridines have been successfully synthesized using this multicomponent approach. nih.govresearchgate.net
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | HPW (2 mol%), EtOH, µw, 120 °C | N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | 98% | acs.org |
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | p-TsOH, BF3·OEt2, Toluene/TMOF | N-tert-Butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine | 85% | researchgate.net |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine (0.5 mol%), EtOH, rt | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | Good | nih.gov |
The condensation of 2-aminopyridines with ketones provides another route to substituted imidazo[1,2-a]pyridines. nih.gov This transformation often requires harsher conditions or specific catalytic systems compared to reactions with more reactive aldehydes or α-halocarbonyls. One common strategy involves the in-situ generation of a more reactive intermediate, such as an α-haloketone, followed by cyclization. nih.gov For instance, the reaction can be promoted by iodine, which facilitates the formation of an α-iodoketone that subsequently reacts with the 2-aminopyridine. researchgate.net
Catalytic systems using copper have also been developed for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, which is compatible with a broad range of functional groups. rsc.org To synthesize a this compound derivative using this method, 4-nitro-2-aminopyridine would be reacted with an appropriate ketone. The reaction of 4-nitro-2-aminopyridine with acetophenone (B1666503) derivatives, for example, would yield 2-aryl-7-nitro-imidazo[1,2-a]pyridines.
| 2-Aminopyridine Derivative | Ketone | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Acetophenone | CuI, Air | 2-Phenylimidazo[1,2-a]pyridine | Good | rsc.org |
| 2-Aminopyridine | Acetophenone | Iodine, [BMIM]BF₄, US; then CsF-Celite | 2-Phenylimidazo[1,2-a]pyridine | High | nih.gov |
| 7-Azaindole | 2-Bromo-4'-chloroacetophenone | Acetone, µw, 130 °C | 2-(4-Chlorophenyl)-1H-imidazo[1,2-a]pyrrolo[3,2-c]pyridine | - |
The reaction of 2-aminopyridines with α-halogenocarbonyl compounds, known as the Tschitschibabin reaction, is one of the most classical and direct methods for preparing imidazo[1,2-a]pyridines. google.com The reaction typically involves the SN2 reaction of the endocyclic nitrogen of 2-aminopyridine with the α-halocarbonyl, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. google.com
The synthesis of the target compound, this compound, can be efficiently achieved through this route by reacting 4-nitro-2-aminopyridine with an α-haloaldehyde such as chloroacetaldehyde (B151913) or bromoacetaldehyde. Several protocols have been developed for aryl-substituted nitroimidazopyridines starting from 4-nitro-2-aminopyridine and various α-bromoketones.
| 2-Aminopyridine Derivative | α-Halogenocarbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Nitro-2-aminopyridine | 2-Bromo-4'-chloroacetophenone | DME, rt | 2-(4-Chlorophenyl)-7-nitroimidazo[1,2-a]pyridine | - | |
| 2-Aminonicotinic acid | Chloroacetaldehyde | Ethanol | Imidazo[1,2-a]pyridine-8-carboxylic acid | Good | |
| 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | Ethanol, Copper silicate, 80 °C | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | - | researchgate.net |
The condensation of 2-aminopyridines with α-halogenoesters, such as ethyl bromopyruvate, provides a direct route to imidazo[1,2-a]pyridines bearing an ester functionality at the 2-position. The reaction mechanism is analogous to the condensation with α-haloketones, involving initial N-alkylation followed by cyclization and dehydration. This method allows for the introduction of a versatile functional group that can be further manipulated. For instance, reacting 4-nitro-2-aminopyridine with an α-halogenoester would yield an ethyl this compound-2-carboxylate, a valuable intermediate for further chemical exploration. Solvent-free conditions, sometimes under microwave irradiation, have been shown to be effective for this transformation.
More recent synthetic strategies involve the condensation of 2-aminopyridines with molecules containing double or triple bonds. A notable example is the reaction with nitroalkenes. nih.gov This reaction can proceed through a cascade mechanism, often catalyzed by a Lewis acid like iron(II) chloride. The process is thought to begin with a Michael-type addition of the 2-aminopyridine to the nitroalkene, followed by cyclization and elimination of the nitro group. This method has been used to synthesize various 3-substituted-2-arylimidazo[1,2-a]pyridines.
Alternatively, direct C-H functionalization and nitration of imidazo[1,2-a]pyridines with alkenes and a nitrating agent like tert-butyl nitrite (B80452) has been developed to install a nitroalkyl group at the C-3 position. Copper-catalyzed one-pot procedures have also been established for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. nih.gov
| 2-Aminopyridine Derivative | Unsaturated Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Nitroolefin | FeCl2, DMF, 150 °C | 3-Unsubstituted-2-arylimidazo[1,2-a]pyridines | |
| 2-Aminopyridine | Nitroolefin | Cu(I), Air | Various imidazo[1,2-a]pyridines | nih.gov |
| Imidazo[1,2-a]pyridine | Alkene, tert-butyl nitrite | Catalyst-free, DMSO, 80 °C | 3-(Nitroalkyl)imidazo[1,2-a]pyridines |
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyridines. These reactions typically involve the condensation of a 2-aminopyridine derivative with a suitable two-carbon synthon, leading to the formation of the fused imidazole ring.
One common approach involves the reaction of 2-aminopyridines with α-haloketones. nih.gov This method, while traditional, has been refined over the years. For instance, the synthesis of 2-chloromethylimidazo[1,2-a]pyridine intermediates can be achieved through the cyclocondensation of 1,3-dichloroacetone (B141476) with the appropriate 2-aminopyridine in refluxing ethanol. thieme-connect.com These intermediates are then amenable to further functionalization.
Another cyclization strategy utilizes the reaction of 2-aminopyridines with nitroolefins. nih.govthieme-connect.com This can be a one-pot procedure where a Michael-type addition of the 2-aminopyridine to the nitroolefin is followed by cyclization and elimination of the nitro group to form the imidazo[1,2-a]pyridine ring system. thieme-connect.com Furthermore, intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using an iodine catalyst and hydrogen peroxide as a terminal oxidant provides a route to 3-nitroimidazo[1,2-a]pyridines. acs.org
Electrochemical methods have also been employed to initiate the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines, offering a more environmentally friendly approach. rsc.org
Advanced and Green Synthetic Strategies for Substituted Imidazo[1,2-A]pyridines
In recent years, there has been a significant push towards developing more efficient, selective, and environmentally benign synthetic methods. This has led to the exploration of catalyst-free approaches and a wide array of metal-catalyzed reactions.
Catalyst-Free Approaches
The development of catalyst-free synthetic routes is a key aspect of green chemistry. Several such methods have been reported for the synthesis of imidazo[1,2-a]pyridines.
One notable example is the three-component Petasis-like reaction followed by decarboxylation in one pot, which allows for the C-3 arylomethylation of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid without the need for a metal catalyst. nih.gov Additionally, the condensation of 2-aminopyridines with α-bromoketones can be achieved under solvent- and catalyst-free conditions using microwave irradiation, providing a rapid and clean method for synthesizing these compounds. researchgate.net Grindstone chemistry, a solvent-free mechanochemical approach, has also been successfully used for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones in short reaction times. researchgate.net
Furthermore, a catalyst-free cascade reaction involving 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org A five-component cascade reaction has also been devised for the synthesis of N'- (1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives in a mixture of water and ethanol, highlighting the potential for complex molecule synthesis in environmentally benign solvents. rsc.orgrsc.org
Metal-Catalyzed Reactions
Metal catalysts play a pivotal role in modern organic synthesis, offering high efficiency and selectivity for the construction of complex molecules like substituted imidazo[1,2-a]pyridines.
Palladium catalysis is a powerful tool for the functionalization of the imidazo[1,2-a]pyridine scaffold, particularly for introducing substituents at specific positions. For the synthesis of 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been successfully employed. thieme-connect.comthieme-connect.com These reactions, which had not been previously reported for these specific positions in the 3-nitroimidazo[1,2-a]pyridine series, allow for the introduction of a variety of substituents, enabling the exploration of structure-activity relationships for potential therapeutic applications. thieme-connect.comird.fr The synthesis of these derivatives typically starts from commercially available 2-amino-4-bromopyridine (B18318) or 2-amino-6-bromopyridine. thieme-connect.com A silver-mediated, palladium-catalyzed intramolecular C-H activation strategy has also been developed for the cyclization of imidazo[1,2-a]pyridine adducts. rsc.org
| Reaction Type | Catalyst/Reagents | Position(s) Modified | Starting Material | Reference(s) |
| Suzuki-Miyaura | Palladium catalyst | 5 or 7 | Bromo-substituted 3-nitroimidazo[1,2-a]pyridine | thieme-connect.comthieme-connect.com |
| Sonogashira | Palladium catalyst | 5 or 7 | Bromo-substituted 3-nitroimidazo[1,2-a]pyridine | thieme-connect.comthieme-connect.com |
| Buchwald-Hartwig | Palladium catalyst | 5 or 7 | Bromo-substituted 3-nitroimidazo[1,2-a]pyridine | thieme-connect.comthieme-connect.com |
| Intramolecular C-H Activation | AgOAc/Palladium catalyst | - | Imidazo[1,2-a]pyridine adducts | rsc.org |
Copper catalysts are widely used in the synthesis of imidazo[1,2-a]pyridines due to their low cost and versatile reactivity. nih.gov Copper(I)-catalyzed one-pot procedures have been developed for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. nih.govorganic-chemistry.org Optimization of these reactions has shown CuBr to be a highly effective catalyst in DMF at 80°C. organic-chemistry.org
Copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines is another efficient method for synthesizing imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org Furthermore, a visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes has been reported, offering an energy-efficient, single-step synthesis at room temperature using molecular oxygen as the oxidant. rsc.org Copper(I) iodide (CuI) has also been utilized in the synthesis of 2-aryl-3-(arylselanyl)imidazo[1,2-a]pyridines. bohrium.com
| Catalyst | Reactants | Oxidant | Key Features | Reference(s) |
| CuBr | Aminopyridines, Nitroolefins | Air | One-pot, green oxidant | nih.govorganic-chemistry.org |
| CuI | Ketoxime acetates, Pyridines | Air | Mild conditions, high yields | organic-chemistry.org |
| CuCl | 2-Aminopyridines, Terminal alkynes | Molecular Oxygen | Visible-light mediated, room temperature | rsc.org |
| CuI | Imidazo[1,2-a]pyridines, Selenium powder, Triarylbismuthanes | Air | One-pot, two-step Se-arylation | bohrium.com |
Iron catalysts have emerged as an inexpensive and environmentally friendly alternative for the synthesis of imidazo[1,2-a]pyridine derivatives. An iron-catalyzed denitration reaction of aminopyridines and 2-methyl-nitroolefins provides a simple and inexpensive route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgthieme-connect.com This reaction is believed to proceed through a Michael-type addition followed by iron-catalyzed cyclization and nitro-group elimination. thieme-connect.com
Anhydrous iron(III) chloride has been used as a catalyst in the microwave-assisted, one-pot Michael addition-cyclization of substituted 2-aryl-3-nitro-2H-chromenes and 2-aminopyridines to synthesize structurally diverse imidazo[1,2-a]pyridines. bohrium.com More recently, an FeCl3-catalyzed three-component coupling reaction of imidazo[1,2-α]pyridines, sodium sulfinates, and N,N-dimethylacetamide (DMA) has been developed for efficient 3-sulfonylmethylation. nih.govresearchgate.net
| Catalyst | Reactants | Reaction Type | Key Features | Reference(s) |
| FeCl2 | Aminopyridines, 2-Methyl-nitroolefins | Denitration, Cyclization | Inexpensive, simple procedure | thieme-connect.comorganic-chemistry.orgthieme-connect.com |
| Anhydrous FeCl3 | 2-Aryl-3-nitro-2H-chromenes, 2-Aminopyridines | Michael Addition-Cyclization | Microwave-assisted, one-pot | bohrium.com |
| FeCl3 | Imidazo[1,2-α]pyridines, Sodium sulfinates, DMA | 3-Sulfonylmethylation | Three-component coupling | nih.govresearchgate.net |
Multi-component and Cascade Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. bio-conferences.org Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations initiated by a single event, leading to the formation of complex structures from simple starting materials. bio-conferences.orgrsc.org
A notable example of a multi-component cascade reaction is the synthesis of N'-((4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. rsc.orgresearchgate.net This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. rsc.orgresearchgate.netrsc.org The process involves a sequence of key steps: N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.orgresearchgate.net This catalyst-free approach is advantageous due to its use of readily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents. rsc.orgresearchgate.net
A study successfully synthesized a series of tetrahydroimidazo[1,2-a]pyridines-6-carbohydrazides and tetrahydro-1H-pyrido[1,2-a]pyrimidine-7-carbohydrazides using a five-component reaction with cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and various diamines, achieving yields of 73–90%. rsc.org
The reaction between nitroolefins and 2-aminopyridines provides a direct route to imidazo[1,2-a]pyridine derivatives. bio-conferences.org An efficient method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines involves a cascade reaction of nitroolefins with 2-aminopyridines, where FeCl3 was identified as the most effective Lewis acid catalyst compared to others like AlCl3, ZnCl2, and Cu(OTf)2. bio-conferences.org
Another approach involves the reaction of Morita-Baylis-Hillman (MBH) nitroalkene acetates with 2-aminopyridines at room temperature in methanol, yielding a variety of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Furthermore, an iron-catalyzed denitration reaction of 2-methyl-nitroolefins with aminopyridines produces 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.org A copper-catalyzed one-pot procedure using nitroolefins and aminopyridines with air as the oxidant is also a general method for constructing various imidazo[1,2-a]pyridines. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridines, Nitroolefins | FeCl3 | 3-unsubstituted imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines, MBH nitroalkene acetates | Room temperature, Methanol | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| Aminopyridines, 2-Methyl-nitroolefins | Iron catalyst | 3-Methyl-2-arylimidazo[1,2-a]pyridine derivatives | organic-chemistry.org |
| Aminopyridines, Nitroolefins | Copper catalyst, Air | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, Nitroolefins | Aerobic, Iron catalyst | 2-Nitro-3-arylimidazo[1,2-a]pyridines | organic-chemistry.org |
Visible Light-Induced C-H Functionalization for Imidazo[1,2-A]pyridine Derivatization
Visible light-induced C-H functionalization has emerged as a powerful and green tool for the derivatization of imidazo[1,2-a]pyridines. researchgate.netcitedrive.comnih.gov This method offers mild reaction conditions and avoids the use of harsh reagents. researchgate.netresearchgate.net Recent advancements have focused on the direct functionalization of the C3 position of the imidazo[1,2-a]pyridine skeleton. researchgate.netresearchgate.net
Examples of such transformations include:
Trifluoromethylation: Using sodium triflinate under visible light. researchgate.net
Thiocyanation: Employing a naphthalimide-based photo-redox catalyst. researchgate.net
Perfluoroalkylation: Reacting with perfluoroalkyl iodides via photoactive electron donor-acceptor (EDA) complexes. mdpi.com
C5-Alkylation: Utilizing alkyl N-hydroxyphthalimides with eosin (B541160) Y as a photocatalyst. mdpi.com
While C3 functionalization is common, visible light-induced C5 functionalization of imidazo[1,2-a]pyridines remains less explored. mdpi.com
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has gained popularity as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bio-conferences.orgderpharmachemica.comconnectjournals.com
Several microwave-assisted methods for synthesizing imidazo[1,2-a]pyridines have been reported:
A one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine yields 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org This method is metal-free and produces no harmful by-products. rsc.org
The reaction of phenacyl bromide and 2-aminopyridine catalyzed by an ionic liquid under solvent-free microwave conditions provides imidazo[1,2-a]pyridines in good yields. derpharmachemica.com
The Groebke–Blackburn–Bienaymé reaction (GBBR) to synthesize imidazo[1,2-a]pyridine-chromones can be efficiently carried out using microwave assistance with an ammonium (B1175870) chloride catalyst in ethanol. mdpi.com
A catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde in water under microwave irradiation has been achieved with excellent yields (92–95%) in just 30 minutes. connectjournals.com
| Starting Materials | Catalyst/Conditions | Product | Key Features | Reference |
| Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminopyridines | I2, Microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines | Metal-free, short reaction time | rsc.org |
| Phenacyl bromide, 2-Aminopyridine | Ionic liquid, Microwave, Solvent-free | Imidazo[1,2-a]pyridines | High efficiency, good functional group tolerance | derpharmachemica.com |
| 2-Aminopyridines, 3-Formylchromone, Isocyanides | NH4Cl, Microwave, Ethanol | Imidazo[1,2-a]pyridine-chromones | Eco-friendly conditions | mdpi.com |
| Substituted 2-aminonicotinic acid, Chloroacetaldehyde | Water, Microwave | Imidazo[1,2-a]pyridine derivatives | Catalyst-free, green solvent, excellent yields | connectjournals.com |
Regioselective Introduction of the Nitro Group and Other Substituents in Imidazo[1,2-A]pyridine Analogues, with Specific Reference to this compound Precursors
The introduction of a nitro group onto the imidazo[1,2-a]pyridine ring is a crucial step in the synthesis of this compound. The position of nitration is influenced by the electronic properties of the heterocyclic system and the reaction conditions.
Experimental results from the nitration of variously substituted imidazo[1,2-a]pyridines have been compared with CNDO/2 calculations, showing compatibility with the individual reactivities of the compounds. researchgate.net
A significant development is the highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds at the C3 position. acs.org This method operates under visible light and continuous flow without any external photocatalyst, oxidant, or additive, yielding 3-nitrosoimidazo[1,2-a]pyridines. organic-chemistry.orgacs.org A simple and practical method for the regioselective nitrosylation at the C-3 position also uses tert-butyl nitrite (tBuONO) under ambient air. rsc.org
Furthermore, a regioselective three-component heteroarylation-nitration of alkenes with imidazo[1,2-a]pyridines and tert-butyl nitrite has been developed. researchgate.net An iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine leads to the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org
Biological Activities and Therapeutic Potential of Imidazo 1,2 a Pyridine Compounds with Emphasis on Nitrated Derivatives
Antimicrobial Spectrum of Activityrsc.orgresearchgate.netcymitquimica.comnih.govrsc.org
Derivatives of imidazo[1,2-a]pyridine (B132010), particularly those containing a nitro group, have demonstrated a broad range of antimicrobial activities. researchgate.netcymitquimica.comnih.gov This includes efficacy against various bacteria, fungi, protozoa, and helminths. rsc.orgresearchgate.netnih.gov
Antituberculosis Activity (including Multi-Drug Resistant Strains)rsc.orgacs.orgrsc.orgnih.gov
Imidazo[1,2-a]pyridine derivatives have emerged as potent agents against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgacs.orgrsc.org Several studies have highlighted the significant in vitro activity of these compounds. For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed minimum inhibitory concentrations (MIC90) of ≤1 μM against various tuberculosis strains. acs.org Another study reported on imidazo[1,2-a]pyridine-3-carboxamides with MIC values as low as ≤0.006 μM against replicating M. tuberculosis. nih.gov
The mechanism of action for some of these compounds has been linked to the inhibition of essential cellular processes. For example, certain imidazo[1,2-a]pyridines have been identified as inhibitors of QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.govnih.gov This inhibition disrupts the energy metabolism of the bacterium, leading to its death. nih.gov Specifically, whole-genome sequencing of resistant mutants identified a single nucleotide polymorphism in the qcrB gene. nih.gov Another target for this class of compounds is mycobacterial ATP synthase. rsc.org
A notable clinical candidate, Q203 (Telacebec), which is an imidazo[1,2-a]pyridine amide, has shown potent activity against both MDR- and XDR-TB. rsc.org Further research has led to the development of derivatives with enhanced potency and improved pharmacokinetic profiles, making them promising candidates for new anti-TB drug regimens. nih.govplos.org
Table 1: Antituberculosis Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Antifungal Activities (e.g., Anticandidosis)tsijournals.comnih.gov
The antifungal potential of imidazo[1,2-a]pyridine derivatives has been investigated, with a particular focus on their activity against Candida albicans. tsijournals.com A study on new 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives demonstrated that their antifungal activity is influenced by the substituents on the phenyl ring. tsijournals.com Specifically, compounds with weakly electron-donating (methylated) or electron-withdrawing (brominated) groups were found to be the most effective against a fluconazole-resistant strain of C. albicans. tsijournals.com Molecular docking studies have suggested that imidazo[1,2-a]pyrimidine (B1208166) derivatives may exert their antifungal effect by inhibiting the enzyme CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
Anthelmintic Properties (e.g., against Haemonchus contortus)
While the broader class of imidazo[1,2-a]pyridine derivatives has been noted for anthelmintic properties, specific research focusing solely on 7-nitro-imidazo[1,2-a]pyridine against Haemonchus contortus is not extensively detailed in the provided search results. However, the general biological activity profile of this scaffold suggests potential in this area. tsijournals.com
Antiprotozoal and Antikinetoplastid Agents (e.g., against Leishmania and Trypanosoma species)uantwerpen.beencyclopedia.pubnih.govmdpi.comthieme-connect.comacs.orgmdpi.comresearchgate.netnih.govacs.org
Nitro-substituted imidazo[1,2-a]pyridines have shown significant promise as agents against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. encyclopedia.pubnih.govmdpi.comthieme-connect.comacs.org The nitro group in these compounds often acts as a prodrug, requiring bioactivation by parasitic nitroreductases (NTRs) to exert its antiparasitic effects. acs.org
Several 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have demonstrated potent in vitro activity against various Leishmania and Trypanosoma species. uantwerpen.beencyclopedia.pubmdpi.com For instance, some derivatives inhibited the bloodstream forms of T. b. brucei in the submicromolar range with high selectivity. encyclopedia.pubmdpi.com Structure-activity relationship (SAR) studies have been crucial in optimizing the antikinetoplastid activity of this scaffold. thieme-connect.comdntb.gov.ua Modifications at positions 2, 5, 7, and 8 of the imidazo[1,2-a]pyridine ring have been explored to enhance potency and improve physicochemical properties. thieme-connect.commdpi.comnih.gov
One study highlighted a 3-nitroimidazo[1,2-a]pyridine derivative with a para-chlorophenylthioether moiety at position 8, which showed improved in vitro activity against both Leishmania and Trypanosoma parasites and was found to be non-genotoxic. acs.org Another research effort focused on improving the aqueous solubility and pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine pharmacophore, leading to a hit compound with good microsomal stability and gastrointestinal permeability. mdpi.comnih.gov
Table 2: Antikinetoplastid Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Antibacterial and Antiviral Efficacynih.govtsijournals.comnih.govnih.gov
The antibacterial and antiviral activities of imidazo[1,2-a]pyridine derivatives are well-documented. rsc.orgresearchgate.netnih.govtsijournals.com A study on hydrazone derivatives of 2-hydrazino-3-nitroimidazo[1,2-a]pyridine showed that several compounds were potent against E. coli, with inhibition diameters ranging from 8 mm to 11 mm. tsijournals.com Another study reported that imidazo[1,2-a]pyridine selenides exhibited activity against E. coli and various fungal strains. nih.gov The introduction of both a methyl and a nitro group on the imidazo[1,2-a]pyridine and phenyl rings, respectively, resulted in significant antibacterial activity against S. aureus. nih.gov
In terms of antiviral properties, imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential against viruses such as HIV and Hepatitis C. nih.gov
Anticancer and Antiproliferative Mechanismsrsc.orgresearchgate.netcymitquimica.comnih.govchemrxiv.org
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer and antiproliferative agents. rsc.orgresearchgate.netcymitquimica.comnih.gov The presence of a nitro group can enhance the antitumor activity of these compounds. cymitquimica.com Research has shown that these compounds can inhibit the growth of various cancer cell lines. chemrxiv.org While the precise mechanisms are still under investigation for many derivatives, the broad biological activity of the imidazo[1,2-a]pyridine scaffold suggests multiple potential targets within cancer cells. researchgate.net
Inhibition of Cell Proliferation and Induction of Apoptosis
The this compound scaffold has emerged as a significant structure in the development of novel anticancer agents. The presence of a nitro group at the 7-position is often associated with enhanced cytotoxic effects against various cancer cell lines. Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov
Studies on different cancer cell lines, including melanoma, cervical cancer, and non-small cell lung cancer, have highlighted the potential of nitrated imidazo[1,2-a]pyridine derivatives. nih.govnih.gov For instance, certain novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like BAX and BAK1, while decreasing the expression of anti-apoptotic proteins. nih.gov This shift in the balance of apoptotic proteins leads to the activation of caspases, which are key executioners of the apoptotic process. nih.govwaocp.org
Furthermore, some derivatives have been observed to cause cell cycle arrest, a state where the cell stops progressing through its division cycle. nih.govnih.gov This is often achieved by increasing the levels of cell cycle inhibitors such as p53 and p21. nih.gov The induction of apoptosis can also be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.govtezu.ernet.in
Table 1: Effects of this compound Derivatives on Cancer Cells
| Derivative/Compound | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines 5-7 | A375 and WM115 melanoma, HeLa cervical cancer | Inhibition of cell viability, induction of apoptosis, increased levels of p53, p21, BAX, and active caspase-9. | nih.gov |
| IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 | A549 lung cancer | Induced cytotoxicity, increased ROS-mediated apoptosis, impaired mitochondrial membrane potential. | nih.gov |
| 3-Bromo-7-nitroimidazo[1,2-a]pyridine | Various cancer cell lines | Enhanced cytotoxicity. |
Modulation of Kinase Pathways (CDK, VEGFR, PI3K, EGFR)
The anticancer activity of imidazo[1,2-a]pyridine derivatives, including those with a nitro group, is frequently linked to their ability to modulate various kinase signaling pathways that are crucial for cancer cell growth and survival. acs.orgresearchgate.net These pathways include those regulated by Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). acs.orgresearchgate.netresearchgate.net
Several studies have reviewed the role of imidazo[1,2-a]pyridines as inhibitors of these key kinases. acs.orgresearchgate.net For example, derivatives of this scaffold have been identified as potent inhibitors of the PI3K-Akt-mTOR pathway, a critical signaling cascade that regulates cell proliferation, growth, and survival. nih.gov Inhibition of this pathway can lead to the induction of apoptosis in cancer cells. nih.gov
Furthermore, the imidazo[1,2-a]pyridine core has been utilized to develop inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. researchgate.netresearchgate.net Some novel derivatives have shown significant inhibitory effects on EGFR kinases, comparable to established drugs like erlotinib. researchgate.net The ability to inhibit VEGFR suggests a potential role in preventing angiogenesis, the formation of new blood vessels that tumors need to grow.
Table 2: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Kinase Target | Implication in Cancer | Role of Imidazo[1,2-a]pyridine Derivatives | Reference |
|---|---|---|---|
| CDK | Cell cycle regulation | Inhibition of CDK leads to cell cycle arrest. | acs.orgresearchgate.net |
| VEGFR | Angiogenesis | Inhibition can prevent tumor growth. | acs.orgresearchgate.net |
| PI3K | Cell proliferation, survival | Inhibition of the PI3K/Akt/mTOR pathway induces apoptosis. | nih.govacs.orgresearchgate.net |
| EGFR | Cell growth, proliferation | Derivatives show potent inhibitory effects. | researchgate.netresearchgate.net |
Topoisomerase II and Microtubulin Protein Targeting
In addition to kinase inhibition, imidazo[1,2-a]pyridine derivatives have been investigated for their ability to target other essential cellular components like topoisomerase II and microtubulin proteins. researchgate.netresearchgate.net These targets are well-established in cancer chemotherapy.
Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription by managing DNA tangles and supercoils. Inhibitors of this enzyme can lead to DNA damage and ultimately trigger apoptosis in cancer cells. Certain N-fused imidazoles have been reported to inhibit the catalytic activity of topoisomerase IIα. waocp.org
Microtubules are dynamic polymers that are essential for cell division, forming the mitotic spindle that segregates chromosomes. Agents that interfere with microtubule dynamics can arrest cells in mitosis and induce apoptosis. mdpi.com Several studies have reported that imidazo[1,2-a]pyridine analogues can act as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle. researchgate.netresearchgate.net For instance, some 2-phenyl-imidazo[1,2-a]pyridine analogues have been found to inhibit tubulin polymerization and exhibit anti-proliferative effects. researchgate.net
Anti-inflammatory Effects and Immunomodulation
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. eco-vector.comresearchgate.netresearchgate.netnih.gov These compounds can modulate key inflammatory pathways, such as the NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir
One study synthesized a novel imidazo[1,2-a]pyridine derivative, MIA, and found that it exerted anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir MIA was shown to reduce the levels of inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in the inflammatory process. nih.govtbzmed.ac.ir The study also noted that co-administration with curcumin (B1669340) enhanced these anti-inflammatory effects. nih.govtbzmed.ac.ir The broad anti-inflammatory potential of the imidazo[1,2-a]pyridine scaffold is recognized in numerous reviews. eco-vector.comresearchgate.netresearchgate.netnih.gov
Neurological and Central Nervous System Activities
The imidazo[1,2-a]pyridine scaffold is a core component of several drugs with activity in the central nervous system (CNS). eco-vector.comresearchgate.netbio-conferences.org These compounds are known to possess a range of pharmacological properties, including anxiolytic, sedative, and hypnotic effects. eco-vector.comresearchgate.netbio-conferences.orgwikipedia.org
Anxiolytic and Sedative Properties
Several imidazo[1,2-a]pyridine derivatives have been identified as having anxiolytic and sedative properties. eco-vector.comwikipedia.org These effects are often mediated through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. wikipedia.org
Well-known examples of imidazo[1,2-a]pyridines with these properties include alpidem (B1665719) and saripidem, which were developed as anxiolytics. eco-vector.comwikipedia.org Although some of these compounds have been withdrawn from the market for various reasons, they demonstrate the potential of the imidazo[1,2-a]pyridine structure to interact with CNS targets to produce anxiolytic and sedative effects. wikipedia.org
Hypnotic Effects
The hypnotic, or sleep-inducing, properties of imidazo[1,2-a]pyridines are perhaps their most well-known CNS effect, exemplified by the widely used drug zolpidem. eco-vector.comwikipedia.orggoogle.com Zolpidem and other related compounds act as GABA-A receptor agonists, promoting sleep. wikipedia.orgnih.gov
Studies have shown that compounds like zolpidem can increase slow-wave sleep and reduce the time it takes to fall asleep. nih.gov The development of such compounds highlights the significance of the imidazo[1,2-a]pyridine scaffold in the discovery of new hypnotic agents. eco-vector.comgoogle.com
Potential in Alzheimer's Disease (β-Amyloid Plaque Affinity)
The imidazo[1,2-a]pyridine framework has been a key area of investigation for developing diagnostic and therapeutic agents for Alzheimer's disease. Certain derivatives have demonstrated a notable affinity for β-amyloid (Aβ) plaques, which are pathological hallmarks of the disease. bio-conferences.orgtci-thaijo.org Notably, compounds like 6-iodo-2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridine (IMPY) have been developed as ligands for imaging Aβ aggregates in the brain. nih.gov Research has shown that specific substitutions on the imidazo[1,2-a]pyridine ring are crucial for high binding affinity to these plaques. nih.gov
However, a review of the current scientific literature reveals a lack of specific studies investigating the β-amyloid plaque affinity of This compound . While the parent scaffold is a promising platform for developing Aβ imaging agents, no research data is currently available to confirm or quantify the binding potential of the 7-nitro derivative to amyloid plaques.
Other Pharmacological Activities
The imidazo[1,2-a]pyridine core is well-established in the field of gastrointestinal therapeutics. The scaffold is present in drugs developed for their anti-ulcer and gastric acid secretion inhibitory properties. beilstein-journals.orgrsc.org Zolimidine (B74062), an imidazo[1,2-a]pyridine derivative, is a known gastroprotective drug used for treating peptic ulcers. rsc.orgrsc.org The mechanism of action for many of these compounds involves the inhibition of the gastric H+/K+-ATPase, also known as the proton pump. wikipedia.orggoogle.com This has led to the development of imidazo[1,2-a]pyridine-based compounds as both irreversible (Proton Pump Inhibitors, PPIs) and reversible (Potassium-Competitive Acid Blockers, P-CABs) inhibitors of this enzyme. wikipedia.orgnih.gov
Despite the established anti-ulcer and proton pump inhibitory activity within the imidazo[1,2-a]pyridine class, there are no specific research findings available for This compound . Structure-activity relationship studies have highlighted the importance of substituents at various positions for antisecretory activity, but the effect of a nitro group at the 7-position has not been reported. nih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have been explored as potential treatments for type 2 diabetes mellitus. researchgate.netnih.gov A key target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and reduces glucagon (B607659) release, thereby lowering blood glucose levels. emanresearch.orgnih.gov Several research programs have focused on designing novel imidazo[1,2-a]pyridine-based DPP-4 inhibitors. For instance, a series of derivatives led to the identification of a potent inhibitor with a 2,4-dichlorophenyl group at the 2-position. nih.gov
Currently, there is no published research specifically evaluating This compound for antidiabetic activity or for the inhibition of DPP-4. While the core structure is considered a viable scaffold for developing new hypoglycemic agents, the potential of the 7-nitro derivative in this therapeutic area remains uninvestigated.
The imidazo[1,2-a]pyridine structure is associated with central nervous system activity, including anticonvulsant and antiepileptic properties. researchgate.netnih.govbeilstein-journals.org Several compounds containing this nucleus have been synthesized and evaluated for their ability to protect against seizures in various preclinical models. nih.govacs.org For example, zolpidem, primarily known as a hypnotic, has also demonstrated potent anticonvulsant effects. scilit.com The anxiolytic drug alpidem also shares this core structure. rsc.org
A review of the literature indicates that while the imidazo[1,2-a]pyridine class is a source of anticonvulsant candidates, there is no specific data on the anticonvulsant or antiepileptic potential of This compound . Studies have explored various substitutions on the ring to enhance activity, but the 7-nitro derivative has not been a subject of these investigations. nih.gov
Advanced Applications and Future Research Directions
Development of 7-Nitro-imidazo[1,2-A]pyridine Derivatives as Lead Compounds for Drug Discovery
The imidazo[1,2-a]pyridine (B132010) core, particularly when substituted with a nitro group, is recognized as a "privileged scaffold" in drug discovery due to its wide range of biological activities. researchgate.net This framework is a key component in numerous compounds under investigation for various diseases, including cancer, tuberculosis, and parasitic infections. researchgate.netnih.gov
In the realm of antitubercular agents , derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. One notable clinical candidate, Telacebec (Q203), is an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bcc complex, which is crucial for cellular respiration in M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds. For instance, modifications at the 7-position of the imidazo[1,2-a]pyridine core, such as the substitution of a methyl group with a chloro group, have been shown to modulate activity. nih.govacs.org
For anticancer applications , researchers have synthesized and evaluated various derivatives for their efficacy against different cancer cell lines. Some compounds have demonstrated potent antiproliferative activities in the nanomolar range by targeting critical cellular machinery like topoisomerase IIα. nih.gov For example, a series of novel diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyridine scaffold were investigated for their in vitro efficacy against the A375P human melanoma cell line. nih.gov Additionally, certain derivatives have been identified as potent and selective Nek2 inhibitors, which induce cell cycle arrest and apoptosis in cancer cells, showing significant tumor suppression in vivo. nih.gov
The scaffold has also been explored for its antiviral and antiparasitic potential. A structure-activity relationship study of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives was conducted to evaluate their efficacy against Leishmania donovani and L. infantum. This research led to a new hit compound with improved aqueous solubility and metabolic stability, making it a strong candidate for further in vivo studies. mdpi.com
| Compound Class | Therapeutic Area | Target/Mechanism of Action | Research Finding |
| Imidazo[1,2-a]pyridine amides (e.g., Telacebec) | Tuberculosis | QcrB subunit of cytochrome bcc complex | Active against MDR- and XDR-TB strains. nih.gov |
| 2-Arylideneimidazo[1,2-a]pyridinones | Cancer | Topoisomerase IIα inhibition | Nanomolar antiproliferative activity. nih.gov |
| Diarylurea derivatives | Cancer (Melanoma) | Antiproliferative | Efficacy against A375P human melanoma cell line. nih.gov |
| 3-Nitroimidazo[1,2-a]pyridines | Leishmaniasis | Antiparasitic | Improved solubility and stability in new derivatives. mdpi.com |
Scaffold Hopping Strategies from the Imidazo[1,2-A]pyridine Core
Scaffold hopping is a key strategy in medicinal chemistry to identify novel, patentable core structures with improved pharmacological profiles while retaining the essential binding features of a known active compound. The imidazo[1,2-a]pyridine core has served as a valuable starting point for such explorations.
One successful example involves replacing the imidazo[1,2-a]pyridine scaffold with an imidazo[1,2-a]pyridine-3-carboxylic acid scaffold in the design of broad-spectrum antiviral agents. mdpi.com This strategy was employed to create novel inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. mdpi.com Similarly, in the development of anticancer agents, scaffold hopping from natural product aurones to 2-arylideneimidazo[1,2-a]pyridine-3-ones resulted in compounds with significantly higher potency as topoisomerase IIα inhibitors. nih.govmdpi.com
Computational techniques based on 3D shape and electrostatic similarity are often employed to guide these strategies. acs.orgresearchgate.net For instance, a scaffold hopping exercise from a triazolopyridine core led to the discovery of imidazo[1,2-a]pyrazin-8-one as a novel scaffold for metabotropic glutamate 2 (mGlu2) receptor positive allosteric modulators (PAMs). acs.orgresearchgate.net This new scaffold maintained key hydrogen bond acceptor features and substituent vectors, leading to potent and brain-penetrant compounds. acs.orgresearchgate.net
Computational Chemistry and Molecular Modeling for Derivative Design
Computational tools are indispensable for the rational design and optimization of this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) provide deep insights into the molecular interactions governing biological activity.
Molecular docking studies are frequently used to predict the binding modes and affinities of imidazo[1,2-a]pyridine derivatives with their biological targets. For example, docking was used to evaluate the binding of novel derivatives with oxidoreductase, a key enzyme in breast cancer, revealing that specific compounds interacted strongly with essential amino acids in the active site. researchgate.net Similar studies have been performed to understand the interactions of derivatives with targets like the human farnesyl diphosphate synthase and human GABAa receptors. acs.org
3D-QSAR and pharmacophore modeling help to identify the key structural features required for activity. These models can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov
Density Functional Theory (DFT) calculations are employed to understand the electronic properties of these molecules. For instance, DFT and time-dependent DFT (TDDFT) have been used to explain the fluorescence enhancement observed in chemosensors upon binding to metal ions. DFT is also used to determine properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding reactivity and intermolecular interactions. nih.gov
Exploiting Optoelectronic Properties for Bioimaging and Chemosensors
The inherent fluorescent properties of the imidazo[1,2-a]pyridine scaffold make it an excellent candidate for the development of chemosensors and bioimaging agents. nih.gov These molecules can be designed to exhibit changes in their fluorescence (such as "turn-on" fluorescence) or color upon selectively binding to specific analytes.
Several imidazo[1,2-a]pyridine-based fluorescent probes have been developed for the detection of metal ions. nih.gov For example, a novel chemosensor was designed that shows a significant fluorescence enhancement in the presence of Zn²⁺, with a low limit of detection of 6.8 × 10⁻⁸ M. The mechanism often involves an intramolecular charge transfer (ICT) process that is triggered upon complexation with the metal ion.
Beyond metal ions, these derivatives have been engineered to detect other important analytes. Fused heterocyclic imidazo[1,2-a]pyridine-based probes have been reported for the highly sensitive and selective colorimetric and fluorometric detection of nerve agent simulants like sarin (DCP) and tabun (DCNP). nih.gov These probes can detect the target analytes at micromolar concentrations within seconds. nih.gov
| Sensor Type | Analyte Detected | Key Feature |
| Fluorescent Chemosensor | Zn²⁺ | Significant fluorescence enhancement. |
| Colorimetric/Fluorometric Probe | Nerve Agent Simulants (DCP, DCNP) | High sensitivity and selectivity. nih.gov |
Applications in Materials Science
The unique electronic properties of the imidazo[1,2-a]pyridine core have also been harnessed in the field of materials science, particularly for the development of organic light-emitting diodes (OLEDs). nih.gov Its electron-accepting nature makes it a suitable building block for creating high-performance emitter materials. nih.gov
Researchers have designed and synthesized bipolar deep-blue fluorescent emitters using imidazo[1,2-a]pyridine as the electron acceptor and phenanthroimidazole as the electron donor. nih.gov These materials exhibit excellent thermal stability and high emission quantum yields. OLEDs fabricated with these emitters have shown impressive performance, including high external quantum efficiencies (EQEs) and negligible efficiency roll-off at high brightness levels. nih.gov For example, a doped device achieved a maximum EQE of up to 6.13% with deep-blue emission. nih.gov
Furthermore, these imidazo[1,2-a]pyridine-based materials can also serve as effective hosts for phosphorescent dyes, leading to high-performance red phosphorescent OLEDs with EQEs exceeding 20%. nih.gov The versatility of this scaffold allows for the tuning of photophysical properties and energy levels by modifying the connection positions of different moieties, providing a strategy for designing advanced ETMs (electron-transport materials).
Future Outlook for this compound in Medicinal Chemistry and Chemical Biology
The future for this compound and its related analogs is bright and multifaceted. The scaffold's proven success as a "drug prejudice" core ensures its continued exploration in medicinal chemistry.
Drug Discovery: The primary focus will likely remain on developing novel therapeutics. The rise of drug-resistant pathogens will drive further optimization of antitubercular and antimicrobial agents based on this scaffold. nih.govresearchgate.net In oncology, the development of targeted covalent inhibitors and agents against novel cancer targets will be a significant area of research. nih.gov The exploration of this scaffold against other diseases, including viral and neurodegenerative disorders, is also a promising avenue.
Advanced Computational Design: As computational power increases, the use of artificial intelligence and machine learning for de novo drug design will become more prevalent. These techniques will enable more rapid and accurate prediction of the biological activities and pharmacokinetic properties of novel this compound derivatives.
Chemical Biology and Diagnostics: The development of more sophisticated fluorescent probes for bioimaging and diagnostics is expected. These probes could be designed for the real-time tracking of biological processes or for the early detection of disease biomarkers with higher sensitivity and specificity.
Materials Science: In materials science, the focus will be on creating next-generation OLEDs with even higher efficiency, longer lifetimes, and improved color purity. The rational design of new emitters and host materials based on the imidazo[1,2-a]pyridine core will be crucial for advancing display and lighting technologies. researchgate.net
Q & A
Basic: What are the standard synthetic routes for preparing 7-Nitro-imidazo[1,2-a]pyridine derivatives?
The synthesis typically involves cyclization or condensation reactions. A common approach includes:
- Nitro-group introduction : Starting with imidazo[1,2-a]pyridine, nitration is performed using HNO₃/H₂SO₄ under controlled conditions.
- Reductive methods : For intermediates, nitro groups can be reduced using SnCl₂ in ethanol (Method A) or indium powder in THF/HCl (Method B), yielding amines with ~49–61% efficiency .
- Multi-component reactions : Iodine-catalyzed three-component condensations (aldehyde + 2-aminopyridine + tert-butyl isocyanide) offer atom-economical routes, producing derivatives with good yields (e.g., 83% for Method A in ) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?
Discrepancies in NMR signals may arise from tautomerism or solvent effects. Strategies include:
- Cross-validation : Compare and NMR data with computed spectra (DFT calculations) or reference compounds. For example, NMR δ 8.89–8.87 (m, 1H) in aligns with aromatic protons in the imidazo[1,2-a]pyridine core .
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectra at different temperatures.
- X-ray crystallography : Confirm molecular packing and hydrogen-bonding interactions, as demonstrated for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives .
Basic: What analytical techniques are critical for confirming the purity of synthesized this compound derivatives?
- Chromatography : Column chromatography (silica gel, CH₂Cl₂/AcOEt) and HPLC ensure separation of regioisomers.
- Spectroscopy : / NMR (e.g., δ 143.93 ppm for C-11′ in ), IR (e.g., NH stretch at 3336 cm⁻¹), and HRMS (e.g., m/z 287.0054 for C₁₃H₁₀BrN₃ in ) .
- Elemental analysis : Validate C/H/N ratios (e.g., 54.42% C, 3.63% H in ) .
Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anticancer activity?
- Substituent optimization : Electron-withdrawing groups (e.g., nitro, bromo) at position 7 improve cellular uptake and target binding. For example, compound 12b (IC₅₀ = 11 μM against HepG2) features a 4-nitrophenyl group .
- Scaffold hybridization : Fusion with pyrimidine () or quinoline () rings enhances π-π stacking with DNA or kinase targets.
- Pharmacokinetic profiling : LogP calculations and in vitro metabolic stability assays (e.g., microsomal incubation) prioritize derivatives with balanced solubility and bioavailability .
Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Anticancer : MTT assays against cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination (e.g., 11 μM for 12b in ) .
- Anti-inflammatory : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (e.g., derivatives in reduce cytokine levels by >50% at 10 μM) .
- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus MIC = 8 μg/mL for select derivatives) .
Advanced: How can computational methods accelerate the discovery of this compound-based therapeutics?
- Docking studies : Predict binding modes to targets like GABAA receptors (e.g., zolpidem analogs in ) or kinases (e.g., VEGFR-2 in ) .
- QSAR modeling : Correlate substituent electronegativity or steric parameters with bioactivity (e.g., Hammett σ values for nitro-group derivatives) .
- ADMET prediction : Tools like SwissADME assess permeability (e.g., BBB score) and toxicity (e.g., Ames test alerts) .
Basic: What are common pitfalls in optimizing reaction yields for this compound syntheses?
- Side reactions : Over-nitration or ring-opening under acidic conditions. Mitigate by controlling temperature (<100°C) and stoichiometry (e.g., 1:4 substrate/SnCl₂ ratio in ) .
- Purification challenges : Use gradient elution in column chromatography (e.g., CH₂Cl₂/AcOEt 3:1) or recrystallization (AcOEt/hexanes) to isolate polar by-products .
Advanced: How can conflicting biological data (e.g., IC₅₀ variability across cell lines) be interpreted?
- Mechanistic studies : Evaluate target engagement via Western blot (e.g., p53 upregulation in treated cells) or flow cytometry (apoptosis assays).
- Off-target profiling : Screen against kinase panels (e.g., DiscoverX) to identify polypharmacology.
- Metabolic stability : Differences in liver microsome activity (e.g., CYP3A4-mediated degradation) may explain cell-line-specific potency .
Basic: What safety precautions are essential when handling this compound intermediates?
- Toxic reagents : Use fume hoods for SnCl₂ (irritant) and indium powder (flammable).
- Waste disposal : Neutralize acidic reaction mixtures (e.g., uses NaHCO₃) before aqueous waste treatment .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to mutagenic risks (e.g., nitroarenes) .
Advanced: What strategies improve the photophysical properties of this compound for imaging applications?
- Fluorophore design : Introduce electron-donating groups (e.g., dimethylamino) at position 2 to enhance quantum yield (e.g., λₑₓ = 366 nm in ) .
- Solvatochromism studies : Analyze emission shifts in polar vs. nonpolar solvents to optimize Stokes shift for in vivo imaging.
- Two-photon absorption : Modify conjugation length (e.g., fused quinoline rings) for near-IR excitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
